
1-(4-Bromophenyl)-4,4-difluorobutane-1,3-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound is a derivative of bromophenol . Bromophenols are a type of aromatic organic compound which includes a bromine atom attached to a phenol group .
Synthesis Analysis
While specific synthesis methods for “1-(4-Bromophenyl)-4,4-difluorobutane-1,3-dione” were not found, similar compounds often involve reactions with bromine and other reagents .Molecular Structure Analysis
The molecular structure analysis of this compound would require more specific information or experimental data, which was not found in the search results .Chemical Reactions Analysis
The chemical reactions of this compound could not be determined from the available information .Scientific Research Applications
Synthesis and Characterization
1-(4-Bromophenyl)-4,4-difluorobutane-1,3-dione serves as a precursor for the synthesis and structural characterization of complex organic compounds. For instance, its derivatives, such as azo-β-diketones, have been synthesized and characterized through Density Functional Theory (DFT) studies and various spectroscopic methods. These compounds exhibit significant optical nonlinear properties, making them potential candidates for optical limiting applications due to their high nonlinear refractive indexes (Dhumad et al., 2021).
Biomedical Applications
The chemical structure of 1-(4-Bromophenyl)-4,4-difluorobutane-1,3-dione has been utilized in the synthesis of europium(III) complexes for biomedical applications, notably in the sensitive and reliable detection of total bilirubin in blood serum samples. These complexes provide a promising approach for routine assessment of bilirubin levels, critical for diagnosing and monitoring jaundice and other liver-related diseases (Yang et al., 2018).
Material Science
In material science, derivatives of 1-(4-Bromophenyl)-4,4-difluorobutane-1,3-dione have been explored for their potential in creating advanced materials. For example, the synthesis of new β-diketone ligands led to the development of europium(III) complexes that exhibit intense red emission under blue light excitation. These materials are significant for applications in light-emitting diodes (LEDs) and other devices requiring red emission without UV radiation (Liu et al., 2013).
Antimicrobial Studies
Additionally, the compound and its metal complexes have been synthesized and evaluated for antimicrobial properties. These studies contribute to the development of new antimicrobial agents, addressing the growing concern over antibiotic resistance (Sampal et al., 2018).
Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
1-(4-bromophenyl)-4,4-difluorobutane-1,3-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7BrF2O2/c11-7-3-1-6(2-4-7)8(14)5-9(15)10(12)13/h1-4,10H,5H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LCAVLPVFVYDVTM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(=O)CC(=O)C(F)F)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7BrF2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.06 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-Bromophenyl)-4,4-difluorobutane-1,3-dione | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(3-acetylphenyl)-2-[(6-pyridin-3-yl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)sulfanyl]acetamide](/img/structure/B2858012.png)
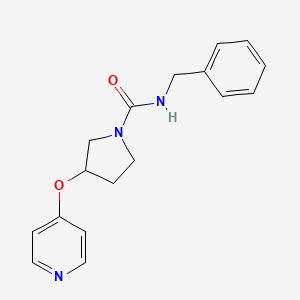

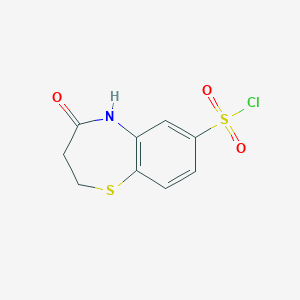
![1-(Benzenesulfonyl)-4-[(4-phenylpiperazin-1-yl)methyl]piperidin-4-ol](/img/structure/B2858018.png)
![[5-(Methoxymethyl)oxazol-4-yl]methanamine hydrochloride](/img/structure/B2858021.png)
![1-[(4-Bromo-2-chlorophenyl)sulfonyl]piperazine](/img/structure/B2858023.png)
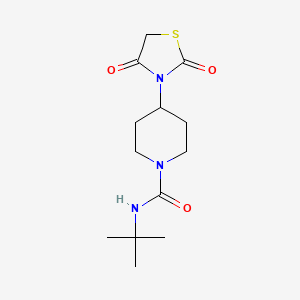
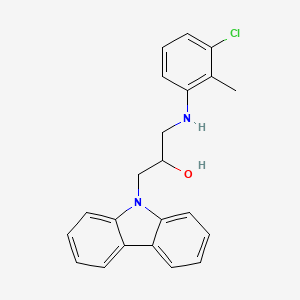
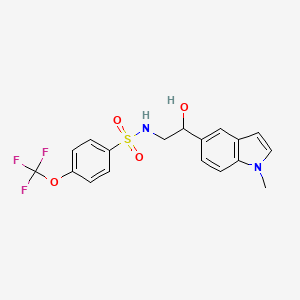
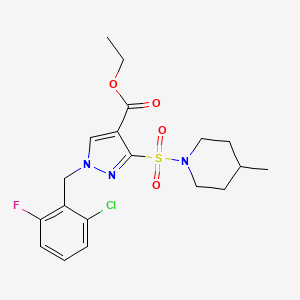

![4-(5,6-Dimethyl-1H-benzo[d]imidazol-1-yl)butan-1-ol hydrochloride](/img/structure/B2858031.png)
